Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a nitro group at position 4 and a methyl group at position 3 on the pyrazole ring, with an ethyl acetate moiety attached to the nitrogen at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Dissolve 3-methyl-4-nitro-1H-pyrazole in dimethylformamide.
- Add potassium carbonate to the solution.
- Introduce ethyl bromoacetate to the reaction mixture.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Additionally, the ester group can participate in transesterification reactions.
Nucleophilic Addition: The pyrazole ring can undergo nucleophilic addition reactions at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Transesterification: Alcohols in the presence of acid or base catalysts.
Major Products Formed
Reduction: Ethyl 2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetate.
Hydrolysis: 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar in structure but with an amine group instead of a nitro group, leading to different reactivity and biological activity.
4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and chemical behavior.
1-ethyl-3-methyl-4-nitro-1H-pyrazole: Similar but with an ethyl group on the nitrogen, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZSHOLMCHJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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